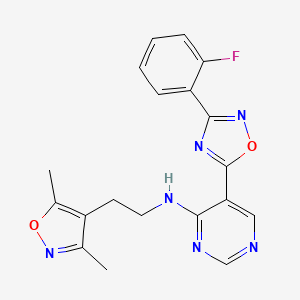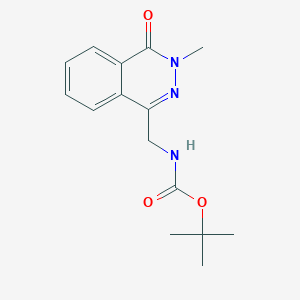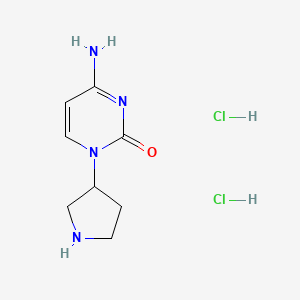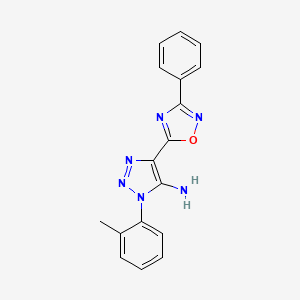![molecular formula C12H14O4 B2502139 2-[2-(Oxolan-3-yloxy)phenyl]acetic acid CAS No. 1520738-16-2](/img/structure/B2502139.png)
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Oxolan-3-yloxy)phenyl]acetic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes
Metal complexes of 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid with various ions like Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ have been synthesized and characterized. These complexes were studied using elemental analyses, infrared (IR), 1H nuclear magnetic resonance (NMR), magnetic moment, and thermal analysis measurements. They were also evaluated for antibacterial and antifungal activities against microbial strains (Hussien, Fathalla, Mahmoud, & Megahed, 2017).
Synthesis of Derivatives
The synthesis of 2-[(tetrahydro-2H-pyran-2-yl)oxy]-methyl ester was achieved through a reaction involving 2-(Hydroxy-phenyl)-acetic acid methyl ester and 3,4-dihydro-2H-pyran. This synthetic route is noted for its ease of operation, mild reaction conditions, and high yield, producing methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate (Zhang Guo-fu, 2012).
X-ray Crystallographic Study
An X-ray crystallographic study was conducted on organogermanium compounds including 2-(2-phenyl-1,3,2-oxathiagermolan-2-ylthio)acetic acid. This study provided insights into the pentacoordinated structures of these compounds, highlighting the role of an oxygen atom δ to the germanium atom in forming a five-membered ring through hypercoordination (Takeuchi et al., 2003).
Aldose Reductase Inhibitors
A series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids were synthesized and evaluated for their ability to inhibit aldose reductase (ALR2). The compounds exhibited inhibitory levels in the submicromolar range, and the lead compound showed significant in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).
Asymmetric Synthesis of 1,2-Dioxolane-3-Acetic Acids
The first asymmetric synthesis of 1,2-dioxolane-3-acetic acids was reported, using a strategy that includes the stereoselective opening of enantiomerically enriched oxetanes by hydrogen peroxide. This approach was applied to synthesize four stereoisomers of plakinic acid A, enabling a configurational assignment of this natural product (Dai, Trullinger, Liu, & Dussault, 2006).
Williamson Ether Synthesis
(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a component of liquid crystal materials, was synthesized through Williamson ether synthesis. This process was significantly accelerated by microwave irradiation, demonstrating rapid and continuous synthesis using a microwave-assisted flow reactor (Egami et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(oxolan-3-yloxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)7-9-3-1-2-4-11(9)16-10-5-6-15-8-10/h1-4,10H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHSFZONFBJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)


![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)



![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)
![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)
